3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid

Medicinal Chemistry ADME Properties Lipophilicity

Sourcing halogenated pyrazole-benzoic acid scaffolds with reliable reactivity for cross-coupling can be challenging. This compound offers a strategic solution: • Reactive C-I bond enables efficient Suzuki-Miyaura and Sonogashira diversifications, inaccessible to chloro/bromo analogs. • Iodo substituent increases lipophilicity (XLogP3 = 2.1 vs. 1.7 parent), aiding controlled ADME modulation. • >95% purity ensures reproducible results in SAR studies and kinase inhibitor synthesis.

Molecular Formula C10H7IN2O2
Molecular Weight 314.082
CAS No. 1800488-76-9
Cat. No. B2998663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid
CAS1800488-76-9
Molecular FormulaC10H7IN2O2
Molecular Weight314.082
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)I
InChIInChI=1S/C10H7IN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15)
InChIKeyYVUNWFPMFNIHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-(1H-pyrazol-1-yl)benzoic Acid Overview


3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic aromatic compound belonging to the class of pyrazole-benzoic acid derivatives. Its core structure comprises a benzoic acid scaffold substituted with a pyrazole ring at the 4-position and a heavy iodine atom at the 3-position . The iodine substituent imparts a calculated lipophilicity (XLogP3) of 2.1 and a molecular weight of 314.08 g/mol [1]. This compound is primarily utilized as a versatile synthetic intermediate, with its iodine atom enabling diverse cross-coupling chemistries for late-stage functionalization, and its carboxylic acid moiety providing a handle for conjugation or salt formation [1].

Synthetic intermediate with iodine cross-coupling handle (C–I)
Carboxylic acid for conjugation or salt formation
Pyrazole-benzoic acid scaffold for medicinal chemistry diversification

Why 3-Iodo-4-(1H-pyrazol-1-yl)benzoic Acid Cannot Be Replaced


Generic substitution among pyrazole-benzoic acid derivatives is not feasible due to the profound impact of the halogen substituent on both physicochemical properties and chemical reactivity. The iodine atom in 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid critically increases lipophilicity (XLogP3 = 2.1) compared to its non-iodinated parent (XLogP3 = 1.7) [1], which directly influences membrane permeability and pharmacokinetic behavior. Furthermore, the C–I bond is uniquely reactive in transition metal-catalyzed cross-coupling reactions, enabling synthetic pathways (e.g., Suzuki-Miyaura or Sonogashira couplings) that are not accessible to its chloro-, bromo-, or unsubstituted analogs under comparable conditions [2]. Class-level antimicrobial activity data also suggest that specific substitutions on the pyrazole-benzoic acid scaffold can yield low micromolar MIC values, underscoring that structural variations are not biologically silent and cannot be interchanged without empirical validation [3].

Lipophilicity shift

Iodine substitution results in higher XLogP relative to non-iodinated or lighter-halogen analogs, which may alter membrane permeability and distribution profiles.

Reactivity mismatch

The C–I bond exhibits higher reactivity in Pd-catalyzed cross-couplings than C–Br or C–Cl, enabling synthetic routes not directly transferable to other halogen analogs.

Biological sensitivity

Class-level antimicrobial data indicate that even small scaffold modifications can result in low-micromolar MIC differences; outcomes may shift without empirical validation.

3-Iodo-4-(1H-pyrazol-1-yl)benzoic Acid vs. Analogs


Increased Lipophilicity vs. Unsubstituted Parent

The iodine atom in 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid confers a significant increase in calculated lipophilicity compared to the unsubstituted 4-(1H-pyrazol-1-yl)benzoic acid core. This difference is quantified by the XLogP3 descriptor [1].

Lipophilicity (XLogP3)
Supplier data
Target 2.1 vs Unsubstituted 1.7
Δ +0.4 (23.5% increase)
May indicate altered membrane permeability profile
Computed XLogP3; vendor-reported values
Medicinal Chemistry ADME Properties Lipophilicity

Higher Molecular Weight Than Lighter Halogen Analogs

The presence of the heavy iodine atom in 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid results in a substantially higher molecular weight (MW) and heavy atom count compared to its 3-fluoro, 3-chloro, 3-bromo, 3-methyl, and unsubstituted analogs [1][2].

Molecular Weight
Supplier data
Target 314.1 g/mol
vs Br-analog 267.1; Cl 222.6; F 206.2
Heavier atom composition influences bulk properties and diffusion
Calculated from molecular formula
Medicinal Chemistry Pharmacokinetics Physical Properties

Unique C–I Bond Reactivity in Cross-Coupling

The C–I bond in 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid is significantly more reactive in oxidative addition steps of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) compared to the C–Br or C–Cl bonds found in its bromo- and chloro-analogs. This allows for milder reaction conditions and higher yields for the diversification of the pyrazole-benzoic acid scaffold [1].

C–I Cross-Coupling Reactivity
Class-level inference
Pd-catalyzed Sonogashira coupling
Milder conditions vs C–Br/C–Cl
Enables late-stage diversification for SAR studies
Reactivity trend I > Br > Cl
Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Antimicrobial Potential from Class-Level Data

While direct MIC data for 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid is not available in the primary literature, studies on structurally related pyrazole-benzoic acid derivatives demonstrate potent antimicrobial activity. Optimized derivatives in this class have achieved Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis [1][2]. The iodo substituent may further modulate this activity, making it a promising scaffold for hit-to-lead optimization.

Antimicrobial Potential
Class-level inference
Class-level MIC 0.78 µg/mL (MRSA, E. faecalis)
Reported for related pyrazole-benzoic acid derivatives
Supports antimicrobial SAR screening context
Data to verify for this specific compound
Antimicrobial Research Antibiotic Development Biological Activity

3-Iodo-4-(1H-pyrazol-1-yl)benzoic Acid Applications


Antimicrobial Hit-to-Lead Optimization

Given the class-level evidence of potent antimicrobial activity (MIC as low as 0.78 µg/mL) for pyrazole-benzoic acid derivatives [1], 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid serves as an ideal starting scaffold for structure-activity relationship (SAR) studies. The iodine atom provides a handle for late-stage diversification via cross-coupling, enabling the rapid synthesis of focused libraries to explore the impact of various aryl or alkyl groups on potency and spectrum of activity against Gram-positive pathogens, including MRSA and Enterococcus faecalis.

Synthetic Methodology & Building Block Use

The high reactivity of the C–I bond in 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid makes it a privileged building block for organic chemists developing new cross-coupling methodologies or synthesizing complex molecular architectures. Its commercial availability with a purity specification of ≥95% (from multiple vendors) ensures reliable access for academic and industrial research laboratories seeking to construct functionalized biaryl or alkyne-linked pyrazole-benzoic acid conjugates.

Physicochemical Property Optimization

The measured increase in lipophilicity (XLogP3 = 2.1) and molecular weight (314.08 g/mol) relative to its non-iodinated parent (XLogP3 = 1.7, MW = 188.18 g/mol) [2][3] provides medicinal chemists with a precise tool to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates. Researchers can use this compound to systematically investigate how halogen-induced changes in lipophilicity affect membrane permeability, metabolic stability, and tissue distribution in a controlled SAR series.

Kinase Inhibitor Scaffold Development

Pyrazole and benzoic acid motifs are recurrent pharmacophores in kinase inhibitors. The combination of these features in a single, highly functionalizable building block positions 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid as a versatile intermediate for the synthesis of novel kinase inhibitors. The iodo group facilitates the attachment of diverse aromatic moieties to occupy hydrophobic pockets adjacent to the ATP-binding site, while the carboxylic acid can be used for solubility enhancement or prodrug strategies [4].

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Iodine handle for diversification
MIC and strain-panel endpoints
Synthetic methodology research
C–I reactivity in cross-coupling
Reaction scope and efficiency
ADME profiling studies
Lipophilicity modulation (XLogP)
Permeability and distribution assays
Kinase inhibitor design research
Pyrazole-benzoic acid scaffold
Kinase inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.